molecular formula C21H23N5O2S B10857904 N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide

N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide

Cat. No.: B10857904
M. Wt: 409.5 g/mol
InChI Key: NXXBDYHMHHINFC-YVEFUNNKSA-N
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Description

TNG908 is a small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It is designed to selectively target and inhibit PRMT5 in cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This compound has shown significant promise in preclinical studies for its ability to selectively kill cancer cells with MTAP deletion, making it a potential therapeutic agent for various cancers .

Preparation Methods

The synthesis of TNG908 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is designed to have properties that allow it to cross the blood-brain barrier, making it suitable for treating central nervous system tumors .

Chemical Reactions Analysis

TNG908 undergoes several types of chemical reactions, primarily focusing on its interaction with PRMT5. The compound binds to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in MTAP-null cells. This interaction is crucial for its mechanism of action and therapeutic efficacy. The major products formed from these reactions are the inhibited PRMT5 complexes, which result in the selective killing of MTAP-null cancer cells .

Scientific Research Applications

TNG908 has several scientific research applications, particularly in the field of oncology. It has shown selective antitumor activity in preclinical models, including mouse xenograft models of various cancers. The compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system tumors, including glioblastoma. Additionally, TNG908 is being studied for its potential use in combination therapies with other cancer treatments .

Mechanism of Action

The mechanism of action of TNG908 involves its selective binding to the PRMT5-MTA complex. This binding leads to the inhibition of PRMT5, an enzyme that regulates multiple essential cellular functions through the symmetric dimethylation of arginine residues in target proteins. In MTAP-null cells, the accumulation of MTA enhances the binding of TNG908 to PRMT5, resulting in selective inhibition and subsequent cell death. This synthetic lethal interaction between PRMT5 inhibition and MTAP deletion is the basis for TNG908’s therapeutic potential .

Comparison with Similar Compounds

TNG908 is unique in its selective inhibition of PRMT5 in MTAP-null cells. Other PRMT5 inhibitors currently in clinical development do not exhibit the same level of selectivity. For example, compounds like GSK3326595 and JNJ-64619178 are also PRMT5 inhibitors but lack the MTAP-null selectivity that TNG908 demonstrates. This selectivity is a significant advantage, as it allows for targeted therapy with potentially fewer side effects .

Conclusion

TNG908 represents a promising therapeutic agent for the treatment of various cancers, particularly those with MTAP deletions. Its selective inhibition of PRMT5, ability to cross the blood-brain barrier, and potential for use in combination therapies make it a valuable compound in the field of oncology research.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C21H23N5O2S/c1-12-3-5-17(14-4-6-18-16(8-14)24-11-29-18)26(10-12)21(28)20(27)25-15-7-13(2)19(22)23-9-15/h4,6-9,11-12,17H,3,5,10H2,1-2H3,(H2,22,23)(H,25,27)/t12-,17+/m0/s1

InChI Key

NXXBDYHMHHINFC-YVEFUNNKSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](N(C1)C(=O)C(=O)NC2=CN=C(C(=C2)C)N)C3=CC4=C(C=C3)SC=N4

Canonical SMILES

CC1CCC(N(C1)C(=O)C(=O)NC2=CN=C(C(=C2)C)N)C3=CC4=C(C=C3)SC=N4

Origin of Product

United States

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